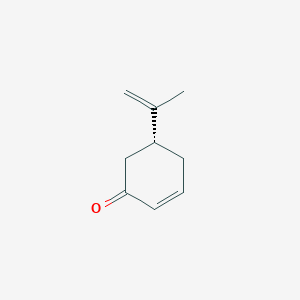
2-Cyclohexen-1-one, 5-(1-methylethenyl)-, (5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(Prop-1-en-2-yl)cyclohex-2-enone: is an organic compound characterized by a cyclohexenone ring substituted with a prop-1-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as 5-(prop-1-en-2-yl)cyclohex-2-enone, using a chiral catalyst. This method ensures the formation of the desired enantiomer with high enantiomeric excess.
Another method involves the Diels-Alder reaction between a diene and a dienophile, followed by selective reduction and functional group transformations to introduce the prop-1-en-2-yl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone may involve large-scale asymmetric hydrogenation processes using chiral catalysts. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yields and purity of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(Prop-1-en-2-yl)cyclohex-2-enone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol ring.
Substitution: The prop-1-en-2-yl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Introduction of various functional groups, depending on the reagents used.
Aplicaciones Científicas De Investigación
®-5-(Prop-1-en-2-yl)cyclohex-2-enone: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.
Comparación Con Compuestos Similares
®-5-(Prop-1-en-2-yl)cyclohex-2-enone: can be compared with other similar compounds, such as:
(S)-5-(Prop-1-en-2-yl)cyclohex-2-enone: The enantiomer of the compound, which may have different biological activities and properties.
Cyclohex-2-enone: A simpler analog without the prop-1-en-2-yl group, used in various organic synthesis applications.
5-Methylcyclohex-2-enone: A structurally similar compound with a methyl group instead of the prop-1-en-2-yl group, used in different chemical reactions.
The uniqueness of ®-5-(Prop-1-en-2-yl)cyclohex-2-enone lies in its specific structural features and the resulting properties, which make it valuable for various applications in research and industry.
Propiedades
Número CAS |
188567-99-9 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(5R)-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3,5,8H,1,4,6H2,2H3/t8-/m1/s1 |
Clave InChI |
KSEXSUIUOJGHPX-MRVPVSSYSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC=CC(=O)C1 |
SMILES canónico |
CC(=C)C1CC=CC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



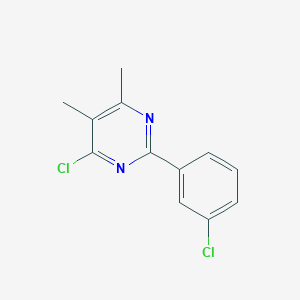
![[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13430533.png)
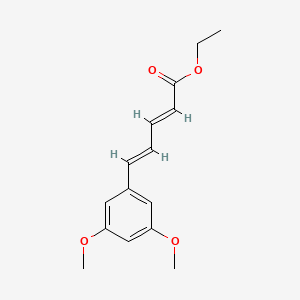
![6-[1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazin-3-amine](/img/structure/B13430538.png)

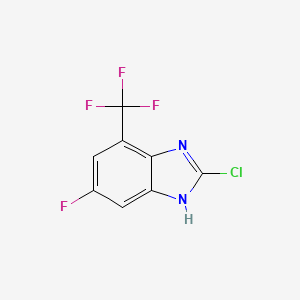



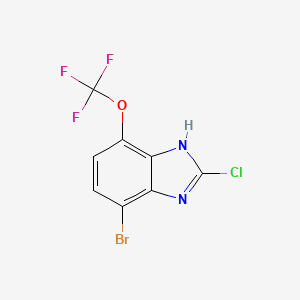
![2-[4-(Tetrahydro-1(2H)-pyrimidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13430603.png)
![2',7'-dichloro-3',6'-dihydroxyspiro[2H-furo[3,4-f]benzotriazole-7,9'-xanthene]-5-one](/img/structure/B13430608.png)
![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
